molecular formula C17H15N3O2 B11148205 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide

2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11148205
M. Wt: 293.32 g/mol
InChI Key: OUIBRUCSSURELS-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain types of cancer cells and may serve as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, while the quinoline and pyridine moieties can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline-4-carboxamide: Lacks the pyridine moiety but shares the quinoline core and hydroxyl group.

    N-[2-(Pyridin-2-yl)ethyl]quinoline-4-carboxamide: Lacks the hydroxyl group but has the quinoline core and pyridine moiety.

    2-Hydroxy-N-[2-(pyridin-3-yl)ethyl]quinoline-4-carboxamide: Similar structure but with the pyridine moiety attached at a different position.

Uniqueness

2-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide is unique due to the specific positioning of its functional groups, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c21-16-11-14(13-6-1-2-7-15(13)20-16)17(22)19-10-8-12-5-3-4-9-18-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21)

InChI Key

OUIBRUCSSURELS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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